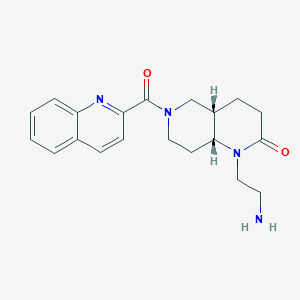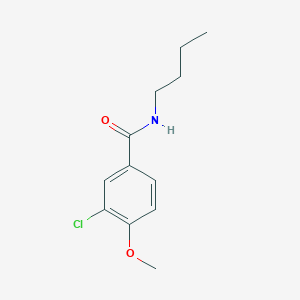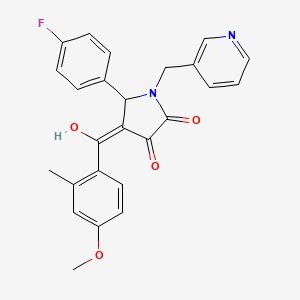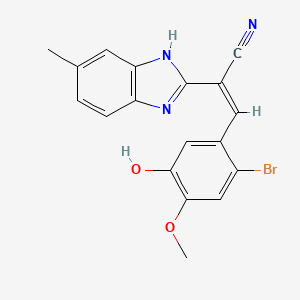
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is a chemical compound with a complex structure, characterized by the presence of chloro, nitro, and tetrafluoro groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate typically involves the reaction of 2-chloro-5-nitrophenol with 2,3,3,3-tetrafluoro-2-methoxypropanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different substituents.
Reduction: Formation of 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate.
Oxidation: Formation of oxidized derivatives at the methoxy group.
Applications De Recherche Scientifique
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate involves its interaction with specific molecular targets. The chloro and nitro groups can interact with enzymes and proteins, potentially inhibiting their activity. The tetrafluoro group can enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-5-nitrophenol
- 2,3,3,3-tetrafluoro-2-methoxypropanoic acid
- 2-chloro-5-aminophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Uniqueness
2-chloro-5-nitrophenyl 2,3,3,3-tetrafluoro-2-methoxypropanoate is unique due to the combination of chloro, nitro, and tetrafluoro groups in its structure. This combination imparts distinct chemical properties, making it suitable for specific research applications that similar compounds may not fulfill.
Propriétés
IUPAC Name |
(2-chloro-5-nitrophenyl) 2,3,3,3-tetrafluoro-2-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF4NO5/c1-20-9(12,10(13,14)15)8(17)21-7-4-5(16(18)19)2-3-6(7)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNGATMYWBRSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF4NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-FLUOROPHENYL)-5-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B5290342.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[(2-methyl-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5290354.png)
![1-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)propan-2-ol](/img/structure/B5290360.png)

![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)

![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5290393.png)

![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
